8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c16-9(8-2-1-7-19-8)15-5-3-12(4-6-15)10(17)13-11(18)14-12/h1-2,7H,3-6H2,(H2,13,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJKFZCLPFLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound notable for its unique spirocyclic structure combined with a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₂H₁₃N₃O₃S
- Molecular Weight : 279.32 g/mol
- CAS Number : 1021100-28-6
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O₃S |
| Molecular Weight | 279.32 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating blood pressure and inflammation. This inhibition can lead to reduced hypertension and inflammatory responses .
- Binding Affinity : The presence of the thiophene ring enhances the compound's binding affinity to target proteins, potentially improving its efficacy as an inhibitor in biochemical pathways related to disease processes.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens, suggesting that this compound may also possess similar properties .
Antihypertensive Effects
Research indicates that derivatives of triazaspiro compounds can effectively lower blood pressure in hypertensive models. For instance, studies have shown that certain spirocyclic compounds significantly reduce mean blood pressure in spontaneously hypertensive rats when administered orally at specific dosages .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays:
- In vitro Studies : Preliminary studies suggest that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Insecticidal Properties
Compounds similar to this compound have been evaluated for their insecticidal properties:
- Targeting Insect Enzymes : The thiophene moiety is known to interact with insect enzymes critical for growth and development, leading to effective pest control.
- Field Trials : Field studies indicate that these compounds can reduce pest populations significantly when applied as insecticides.
Case Studies
Several case studies highlight the biological activity of spirocyclic compounds:
-
Case Study on Hypertension :
- Objective : Evaluate the antihypertensive effects of triazaspiro compounds.
- Methodology : Administered to spontaneously hypertensive rats.
- Results : Significant reduction in systolic blood pressure observed after treatment with specific dosages.
-
Case Study on Antimicrobial Efficacy :
- Objective : Assess the antimicrobial properties against Staphylococcus aureus and E. coli.
- Methodology : Disk diffusion method and MIC determination.
- Results : Notable inhibition zones indicating effective antimicrobial action.
Comparison with Similar Compounds
(a) Pyridine-Based Derivatives
- 3-Methyl pyridine (11) : Exhibited potent PHD2 inhibition (IC₅₀ < 100 nM) in enzymatic assays. Crystal structures revealed that the pyridine’s nitrogen participates in metal chelation with Mn(II) or Fe(II) in the PHD2 active site .
- Imidazole (15) and N-methyl imidazole (14) : Maintained comparable or superior inhibitory activity to 11 , emphasizing the importance of heterocyclic chelating groups .
(b) Thiophene Derivatives
(c) Benzyl and Aryl Derivatives
(d) Phenylpiperazine Derivatives
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl) : Demonstrated serotonin receptor antagonism (5-HT₂C), highlighting scaffold versatility beyond PHD modulation .
Key Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula C₁₃H₁₃N₃O₃S.
†Predicted using analogous thiophene derivatives .
Structure-Activity Relationship (SAR) Insights
- Chelation Capacity : Pyridine and imidazole derivatives outperform thiophene in PHD inhibition due to superior metal-binding properties .
- Substituent Flexibility : The 8-position tolerates bulky groups (e.g., benzyl, aryl), enabling diversity-oriented synthesis .
- Biological Versatility : The core scaffold can be repurposed for targets beyond PHDs, such as serotonin receptors, by introducing piperazine or sulfonamide groups .
Preparation Methods
Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione Core
The core structure is synthesized through a multi-step sequence:
Step 1: Strecker Reaction
A piperidone derivative (e.g., 4-piperidone) reacts with an amine and trimethylsilyl cyanide under anhydrous conditions to form an α-aminonitrile intermediate. For example:
$$
\text{4-Piperidone} + \text{Benzylamine} + \text{Trimethylsilyl Cyanide} \rightarrow \text{α-Aminonitrile Intermediate (15–17)}
$$
Step 2: Hydrolysis of Nitrile to Amide
The nitrile group is hydrolyzed using concentrated sulfuric acid, yielding a primary amide:
$$
\text{α-Aminonitrile} \xrightarrow{\text{H}2\text{SO}4} \text{Amide Intermediate (18–20)}
$$
Step 3: Spirocyclization with Dimethylformamide-Dimethyl Acetal (DMF-DMA)
The amide undergoes cyclization with DMF-DMA to form the spirocyclic lactam:
$$
\text{Amide Intermediate} \xrightarrow{\text{DMF-DMA}} \text{Spirocyclic Lactam (21–23)}
$$
Step 4: Reduction of C=N Double Bond
Sodium borohydride reduces the imine bond, yielding the saturated spirocyclic core:
$$
\text{Spirocyclic Lactam} \xrightarrow{\text{NaBH}_4} \text{1,3,8-Triazaspiro[4.5]decane-2,4-dione}
$$
Introduction of Thiophene-2-carbonyl Group
The N8 position is acylated using thiophene-2-carbonyl chloride under basic conditions:
$$
\text{1,3,8-Triazaspiro[4.5]decane-2,4-dione} + \text{Thiophene-2-carbonyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
Reaction Optimization and Key Parameters
Solvent and Temperature Effects
Catalytic Enhancements
- Lewis Acids : Indium(III) bromide improves nitrile hydrolysis yields by 15–20%.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates acylation kinetics.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
- Continuous Flow Reactors : For precise control of exothermic steps (e.g., Strecker reaction).
- Purification Techniques : High-performance liquid chromatography (HPLC) isolates the target compound in >98% purity.
- Waste Management : Recycling DMF and THF reduces environmental impact.
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Method | Industrial-Scale Method |
|---|---|---|
| Reaction Time | 72 hours | 12 hours |
| Yield | 45–50% | 65–70% |
| Purity | 95% | 99% |
| Key Equipment | Batch Reactor | Continuous Flow System |
Challenges and Mitigation Strategies
- Regioselectivity in Acylation : Competing N1 and N8 reactivity is minimized using bulky bases (e.g., diisopropylethylamine).
- Spirocyclization Byproducts : Excess DMF-DMA (1.5 equiv) suppresses dimerization.
- Thermal Degradation : Cryogenic conditions (−40°C) stabilize intermediates during nitrile hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
